![molecular formula C16H13NO3 B5595616 N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B5595616.png)
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and a methoxyphenyl substituent. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 3-methoxyaniline with 1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1-benzofuran-2-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : The compound may interact with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways. For instance, it has shown potential in inhibiting the AKT signaling pathway, which is crucial for cancer cell survival .
- Case Study : In vitro tests against lung adenocarcinoma cells (A549) indicated that derivatives of benzofuran could effectively reduce cell viability, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
This compound and its derivatives have been evaluated for antimicrobial properties:
- In Vitro Studies : Compounds with similar structures demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating their potential as antimicrobial agents .
- Mechanism : The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including this compound:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant effects, which are essential in protecting neuronal cells from oxidative stress-related damage .
- Potential Applications : This property suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other benzofuran derivatives can be insightful:
Future Directions and Research Opportunities
The diverse biological activities of this compound suggest several avenues for future research:
- Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to the development of more potent derivatives tailored for specific therapeutic applications.
- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes in cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
N-(3-hydroxyphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-chlorophenyl)-1-benzofuran-2-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.
N-(3-methylphenyl)-1-benzofuran-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and ability to interact with biological targets.
Biological Activity
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core, which is known for its pharmacological potential. The methoxy group on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and apoptosis. Research indicates that this compound may inhibit certain enzymes linked to tumor growth or induce apoptosis through various signaling pathways .
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound.
- In Vitro Studies : A study demonstrated that similar benzofuran derivatives exhibited significant antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC50 values ranging from 1.48 µM to 68.9 µM . The presence of a methoxy group on the phenyl ring was associated with enhanced cytotoxicity.
- Apoptotic Effects : The compound has been shown to induce apoptosis in cancer cells. For instance, derivatives with a methoxy substitution demonstrated higher rates of apoptosis compared to controls, suggesting that structural modifications can enhance therapeutic efficacy .
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects:
- Neuroprotection Against Excitotoxicity : In studies evaluating neuroprotective properties, compounds with similar structures showed significant protection against NMDA-induced excitotoxicity in neuronal cell cultures. This was attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Benzofuran core with methoxy group | Anticancer and neuroprotective |
4-Chloro-N-(4-methoxyphenyl)benzofuran-2-carboxamide | Chlorine substitution | Potentially different activity profile |
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Varying substitutions | Enhanced neuroprotective effects |
Case Studies
A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound, which were assessed for their antiproliferative effects against human cancer cell lines. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like staurosporine, highlighting their potential as effective anticancer agents .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJMCOFQAKRRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.